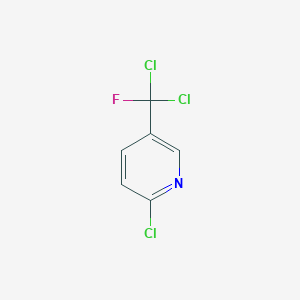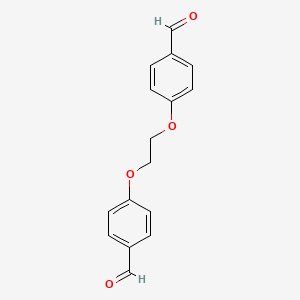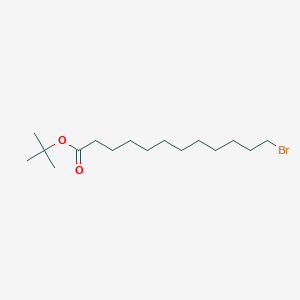
1-chloro-3-fluoro-2,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-fluoro-2,4-dimethylbenzene is an organic compound with the molecular formula C₈H₈ClF It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 2,4 are substituted by chlorine, fluorine, and methyl groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-3-fluoro-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 2,4-dimethylbenzene (xylene), the compound can be chlorinated and fluorinated under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient substitution .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-fluoro-2,4-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: Under certain conditions, nucleophiles can replace the chlorine or fluorine atoms.
Oxidation and Reduction: The methyl groups can be oxidized to carboxylic acids or reduced to alkanes.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium amide (KNH₂) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted benzene derivatives, while oxidation of the methyl groups can produce carboxylic acids .
Aplicaciones Científicas De Investigación
1-Chloro-3-fluoro-2,4-dimethylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-chloro-3-fluoro-2,4-dimethylbenzene exerts its effects involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as an electron-rich aromatic system that can attract electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) and electron-donating groups (methyl) influences the reactivity and orientation of the substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-4-fluoro-2-methylbenzene
- 1-Chloro-2-fluoro-4-methylbenzene
- 1-Chloro-3-fluoro-4-methylbenzene
Uniqueness
1-Chloro-3-fluoro-2,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties.
Propiedades
IUPAC Name |
1-chloro-3-fluoro-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGBJZCGAIAJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














